BAY 11-7082, also known as (E)-3-Tosylacrylonitrile, is a synthetic organic compound widely used in scientific research as a potent and irreversible inhibitor of IκBα phosphorylation. [] This inhibition subsequently prevents the activation of the nuclear factor-κB (NF-κB) signaling pathway. [, , , , , , , , , , , , , , , , ] BAY 11-7082 is a valuable tool in research for studying various cellular processes and disease models where the NF-κB pathway plays a crucial role. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
Although the original synthesis method for BAY 11-7082 is not explicitly described in the provided papers, a paper explores the synthesis of structural analogs based on the related scaffold 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC). [] This synthesis involved modifying the PSPC scaffold to create a series of analogs with improved anti-Staphylococcal activity.
BAY 11-7082 primarily functions by irreversibly inhibiting the phosphorylation of IκBα. [, ] IκBα normally binds to and sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcriptional activity. [] By inhibiting IκBα phosphorylation, BAY 11-7082 prevents IκBα degradation, thus blocking NF-κB activation. [] In addition to its NF-κB inhibitory role, BAY 11-7082 also inhibits NLRP3 inflammasome activation. [] The inhibition of both NF-κB and NLRP3 pathways contributes to its anti-inflammatory effects in various disease models. [] Notably, some studies suggest that BAY 11-7082 can induce cell death independently of NF-κB inhibition, possibly through off-target effects or by interacting with other cellular pathways. [, ]
a) Cancer Research: - Enhancing therapeutic efficacy: Studies have shown that BAY 11-7082 enhances the therapeutic efficacy of radioactive iodine (¹³¹I) in treating differentiated thyroid cancer by promoting apoptosis and inhibiting anti-apoptotic factors. [, , ] - Inducing apoptosis in drug-resistant leukemia: BAY 11-7082 effectively induces apoptosis in multidrug-resistant leukemic T-cell lines by suppressing constitutive NF-κB activity and modulating the expression of NF-κB-inducible genes. [] - Sensitizing glioblastoma cells to arsenic trioxide: Combining BAY 11-7082 with arsenic trioxide synergistically inhibits the proliferation, survival, and migration of glioblastoma cells by suppressing NF-κB target genes. [] - Inducing cell death in pancreatic cancer cells: BAY 11-7082 indirectly triggers extrinsic apoptosis in pancreatic cancer cells by activating the NF-κB pathway, leading to the upregulation of pro-apoptotic genes. [] - Studying cell death mechanisms in pre-B ALL cells: BAY 11-7082 induces rapid necrotic cell death in pre-B ALL cells, possibly through an NF-κB-independent mechanism. []
b) Inflammatory Disease Research: - Suppressing oxidative stress in various organs: BAY 11-7082 has been shown to protect against oxidative stress induced by endothelin-1 (ET-1) in rat kidneys, lungs, and liver by inhibiting NF-κB activation and reducing ROS production. [, , , ] - Protecting against IMQ-induced psoriasis: BAY 11-7082 protects against imiquimod (IMQ)-induced psoriasis-like dermatitis in mice by inhibiting both NF-κB and NLRP3 inflammasome pathways, reducing inflammatory mediators, and promoting apoptosis. [] - Attenuating inflammatory responses in irritable bowel syndrome: BAY 11-7082 reduces tissue injury and inflammation in a rat model of diarrhea-predominant irritable bowel syndrome by inhibiting NLRP3 inflammasome activation and restoring tight junction integrity. [] - Regulating cytokine release from adipose tissue and skeletal muscle: BAY 11-7082 inhibits the release of pro-inflammatory cytokines (IL-6, IL-8, and TNF-α) from human adipose tissue and skeletal muscle in vitro by suppressing NF-κB activity. [] - Modulating immune responses in arthritis: Dendritic cells treated with BAY 11-7082 and exposed to arthritogenic antigen suppress established arthritis in mice by inducing antigen-specific immune suppression. []
c) Other Applications: - Exploring novel antibiotic properties: BAY 11-7082 exhibits antibacterial activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). [] Its analogs show potential as antibiotic adjuvants. [] - Investigating the role of NF-κB in erythrocytes: BAY 11-7082 triggers apoptosis-like cell death in erythrocytes, suggesting a potential role of NF-κB in red blood cell survival. [, , ] - Studying PCV2-induced IFN-β production: BAY 11-7082 has been used to investigate the role of the NF-κB pathway in PCV2-induced IFN-β production in PK-15 cells. []
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: